molecular formula C12H16BrNO B093086 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine CAS No. 1081-73-8

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine

Cat. No.: B093086
CAS No.: 1081-73-8
M. Wt: 270.17 g/mol
InChI Key: YDWKSSWZGXRQET-UHFFFAOYSA-N
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Description

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C12H16BrNO It is a halogenated heterocycle, specifically a brominated derivative of pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromophenol is replaced by the 2-chloroethylamine group, forming the intermediate 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of nucleophilic substitution and subsequent reaction with pyrrolidine, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically the corresponding ketones or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of this compound.

Scientific Research Applications

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-Chlorophenoxy)ethyl)pyrrolidine
  • **1-(2-(4-Fluorophenoxy)ethyl)pyrrolidine
  • **1-(2-(4-Iodophenoxy)ethyl)pyrrolidine

Uniqueness

1-(2-(4-Bromophenoxy)ethyl)pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and iodine result in different reactivity and interaction profiles. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWKSSWZGXRQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148408
Record name N-(2-(p-Bromophenoxy)ethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-73-8
Record name 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1081-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(p-Bromophenoxy)ethyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(p-Bromophenoxy)ethyl)pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(p-bromophenoxy)ethyl)pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-(2-(4-Bromophenoxy)ethyl)pyrrolidine in the synthesis of Idoxifene and Lasofoxifene Tartrate?

A1: this compound acts as a crucial building block that introduces the pyrrolidine and phenoxy side chains present in both Idoxifene and Lasofoxifene Tartrate.

  • In the synthesis of Idoxifene []: It reacts with 1-(4-iodophenyl)-2-phenylbutan-1-one via a Grignard reaction to form the final Idoxifene structure.
  • In the synthesis of Lasofoxifene Tartrate []: It undergoes a condensation reaction with 6-methoxy-1-tetralone, followed by several further synthetic steps to achieve the target molecule.

Q2: How does the yield of Lasofoxifene Tartrate synthesis relate to this compound?

A: The research on Lasofoxifene Tartrate synthesis [] reports an overall yield of approximately 15% based on the initial amount of this compound used. This suggests that the efficiency of this starting material's conversion plays a significant role in the final yield of Lasofoxifene Tartrate. Optimizing reaction conditions and exploring alternative synthetic routes could potentially improve the overall yield.

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